molecular formula C5H9BrO2 B041632 2-(Bromomethyl)-1,4-dioxane CAS No. 1339058-38-6

2-(Bromomethyl)-1,4-dioxane

Cat. No.: B041632
CAS No.: 1339058-38-6
M. Wt: 181.03 g/mol
InChI Key: YTHQREFZXMNKRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of U-140690 involves several steps:

    Condensation: The condensation of 4 ®-phenyloxazolidin-2-one with 2 (E)-pentenoyl chloride using butyllithium in tetrahydrofuran produces 3- [2 (E)-pentenoyl]-3 ®-phenyloxazolidin-2-one.

    Addition: This intermediate is treated with 3- [bis (trimethylsilyl)amino]phenylmagnesium bromide and copper(I) bromide in dimethyl sulfoxide/tetrahydrofuran to yield the addition product.

    Elimination and Benzylation: The silyl groups are eliminated under mild acidic conditions, and the resulting amine is treated with benzyl bromide to afford the dibenzylated amine derivative.

    Acylation: This derivative is regioselectively acylated with 2-methoxy-2-methyl-1,3-dioxolane and titanium tetrachloride in dichloromethane under basic conditions to give the dione.

    Cyclization: The dione is condensed with 1-phenyl-3-hexanone using titanium(IV) butoxide in dichloromethane, followed by cyclization with potassium tert-butoxide in tetrahydrofuran to afford the dihydropyrone.

    Debenzylation and Sulfonation: The dihydropyrone is debenzylated by hydrogenation with hydrogen over palladium on carbon in methanol/ethyl acetate, and the free amine is finally sulfonated with 5- (trifluoromethyl)pyridine-2-sulfonyl chloride in pyridine/dichloromethane

Chemical Reactions Analysis

U-140690 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions, forming various cyclic structures depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include ketones, alcohols, and substituted sulfonamides .

Scientific Research Applications

U-140690 has a wide range of scientific research applications:

Mechanism of Action

U-140690 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the formation of mature, infectious viral particles, thereby reducing viral replication and load in infected individuals. The molecular targets involved include the HIV-1 protease enzyme and the viral polyproteins .

Comparison with Similar Compounds

U-140690 is unique among HIV-1 protease inhibitors due to its nonpeptidic structure and high potency against resistant strains. Similar compounds include:

    Ritonavir: Another protease inhibitor, but with a peptidomimetic structure.

    Saquinavir: A peptidomimetic protease inhibitor with a different binding affinity and resistance profile.

    Indinavir: A protease inhibitor with a peptidomimetic structure, used in combination therapies for HIV-1 infection.

Compared to these compounds, U-140690 has improved pharmacokinetic properties, including better oral bioavailability and a longer half-life, making it a valuable option for antiretroviral therapy .

Properties

IUPAC Name

2-(bromomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHQREFZXMNKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339058-38-6
Record name 2-(bromomethyl)-1,4-dioxane
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